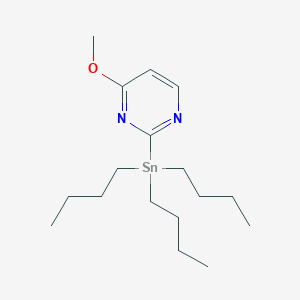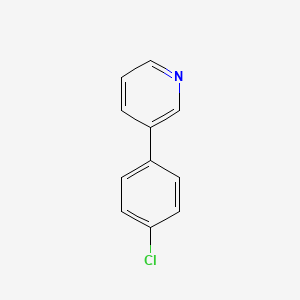
3-(4-氯苯基)吡啶
概述
描述
3-(4-Chlorophenyl)pyridine is a chemical compound with the molecular formula C11H8ClN and a molecular weight of 189.64 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)pyridine and related compounds has been reported in several studies . For instance, one study reported a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)pyridine has been established through various spectral analyses, including Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), and liquid chromatography-mass spectroscopy (LC-MS) .Chemical Reactions Analysis
3-(4-Chlorophenyl)pyridine has been involved in various chemical reactions. For example, it has been used in the synthesis of pyrazolo[3,4-b]pyridines as a medicine by condensation reaction of aldehydes .Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)pyridine is a liquid at room temperature . It has a molecular weight of 189.64 . The InChI code for this compound is 1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H .科学研究应用
医药:止痛和镇静剂
3-(4-氯苯基)吡啶衍生物已被研究用于其作为止痛药和镇静剂的潜力。 该化合物的结构使其能够与能够调节疼痛并诱导镇静的生物靶标相互作用,使其成为开发新的疼痛管理药物的候选药物 .
神经系统疾病治疗
研究表明,这些衍生物可用于治疗神经系统疾病。 它们能够穿过血脑屏障并与中枢神经系统受体相互作用,这可能导致对神经系统疾病的新治疗方法 .
免疫系统疾病
3-(4-氯苯基)吡啶的免疫调节特性使其成为治疗免疫系统相关疾病的宝贵化合物。 它可能潜在地用于开发靶向免疫反应中特定途径的药物 .
抗糖尿病应用
研究表明,3-(4-氯苯基)吡啶衍生物可能具有抗糖尿病特性。 它们与参与葡萄糖代谢的生物系统的相互作用可能导致治疗糖尿病的新疗法 .
抗分枝杆菌活性
该化合物在抗分枝杆菌活性方面显示出希望,表明其可能用于治疗由分枝杆菌引起的感染,例如结核病 .
抗病毒研究
已发现 3-(4-氯苯基)吡啶衍生物表现出抗病毒活性。 这为这些化合物在开发新型抗病毒药物中使用开辟了可能性 .
抗肿瘤和抗癌研究
3-(4-氯苯基)吡啶的抗肿瘤特性正在被探索,特别是它作为拓扑异构酶抑制剂的作用,拓扑异构酶抑制剂在癌细胞复制中至关重要。 这可能导致新的抗癌疗法 .
非线性光学和材料科学
3-(4-氯苯基)吡啶的电子和光学性质使其成为非线性光学应用的候选者。 其高极化率可能有利于创建用于光学器件的材料 .
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence various biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 3-(4-Chlorophenyl)pyridine could potentially influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as pyrrolo[3,4-c]pyridine derivatives, have been studied . For instance, one such derivative was found to have low plasma exposure and high clearance, despite good metabolic stability in liver microsomes . This could potentially provide insights into the ADME properties of 3-(4-Chlorophenyl)pyridine.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities . For example, some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that 3-(4-Chlorophenyl)pyridine could potentially have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as those used in suzuki–miyaura coupling reactions, can be influenced by specific reaction conditions . Therefore, it’s plausible that environmental factors could also influence the action of 3-(4-Chlorophenyl)pyridine.
实验室实验的优点和局限性
The advantages of using 3-(4-Chlorophenyl)pyridine in lab experiments include its availability, low cost, and ease of use. Additionally, its ability to interact with cytochrome P450 enzymes makes it useful for studying drug metabolism. However, 3-(4-Chlorophenyl)pyridine is a hazardous compound and should be handled with caution.
未来方向
Future research into 3-(4-Chlorophenyl)pyridine could focus on its mechanism of action and its effects on drug metabolism. Additionally, further research into its use in the synthesis of organic compounds and materials could lead to new and improved products. Finally, research into its potential applications in medicine and other fields could lead to new treatments and products.
安全和危害
3-(4-Chlorophenyl)pyridine is considered hazardous. It may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and wearing appropriate protective clothing .
生化分析
Biochemical Properties
3-(4-Chlorophenyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids. Additionally, 3-(4-Chlorophenyl)pyridine has been found to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways . These interactions can modulate various biochemical pathways, influencing cellular functions and responses.
Cellular Effects
The effects of 3-(4-Chlorophenyl)pyridine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes . This modulation occurs through the activation of specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. In neuronal cells, 3-(4-Chlorophenyl)pyridine has been shown to affect neurotransmitter release and synaptic plasticity, potentially through its interaction with neurotransmitter receptors and ion channels . These cellular effects highlight the compound’s potential in therapeutic applications for cancer and neurological disorders.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)pyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of specific kinases, which leads to the disruption of downstream signaling pathways involved in cell proliferation, survival, and differentiation . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, 3-(4-Chlorophenyl)pyridine can bind to cytochrome P450 enzymes, altering their catalytic activity and leading to the formation of reactive metabolites . These metabolites can cause oxidative stress and damage to cellular components, further contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)pyridine have been studied over various time points to understand its stability, degradation, and long-term impact on cellular functions. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-(4-Chlorophenyl)pyridine can lead to cumulative effects on cellular functions, such as increased oxidative stress and DNA damage . These long-term effects are particularly relevant in the context of chronic exposure and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for pain management . At higher doses, 3-(4-Chlorophenyl)pyridine can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive metabolites and the subsequent oxidative stress and damage to liver and kidney tissues. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
3-(4-Chlorophenyl)pyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 3-(4-Chlorophenyl)pyridine, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of 3-(4-Chlorophenyl)pyridine are essential for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)pyridine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, 3-(4-Chlorophenyl)pyridine can bind to intracellular proteins, such as cytochrome P450 enzymes and kinases, influencing its localization and accumulation . The distribution of 3-(4-Chlorophenyl)pyridine in tissues is also influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)pyridine is critical for its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, 3-(4-Chlorophenyl)pyridine can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of 3-(4-Chlorophenyl)pyridine is regulated by various targeting signals and post-translational modifications, which direct it to specific compartments and organelles.
属性
IUPAC Name |
3-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNIXEJSFQOEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523439 | |
| Record name | 3-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5957-97-1 | |
| Record name | 3-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)

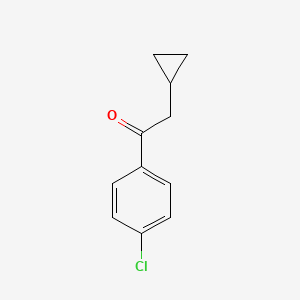
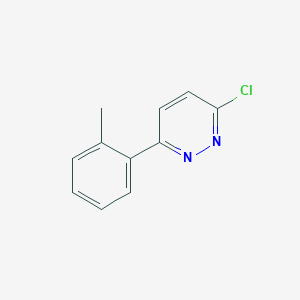
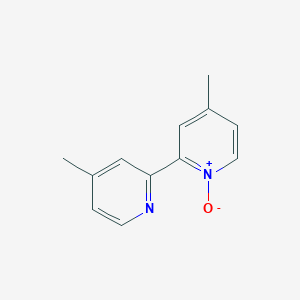


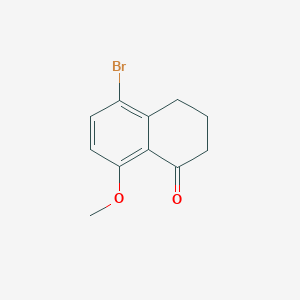
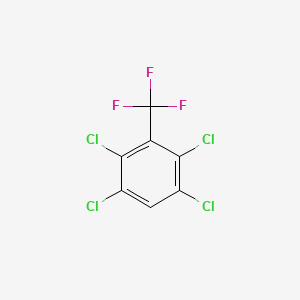

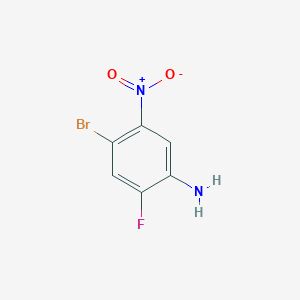
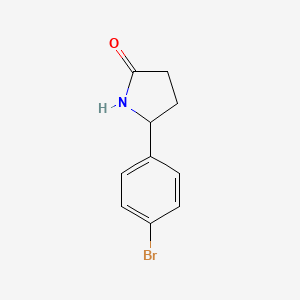
![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)
